OVA-T4 Peptide
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Overview
Description
OVA-T4 Peptide, also known as SIITFEKL, is a variant of the agonist ovalbumin peptide (257-264), SIINFEKL. Ovalbumin is a protein found in egg whites and is commonly used as a model antigen in immunological studies. The this compound is a class I major histocompatibility complex (MHC) restricted peptide epitope of ovalbumin, presented by the class I MHC molecule H-2Kb .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OVA-T4 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated through repeated cycles of deprotection and coupling until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: OVA-T4 Peptide primarily undergoes reactions typical of peptides, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiol groups.
Substitution: Mutant peptides with altered amino acid sequences
Scientific Research Applications
OVA-T4 Peptide has a wide range of applications in scientific research:
Immunology: Used as a model antigen to study T cell responses and antigen presentation.
Vaccine Development: Employed in the design of peptide-based vaccines to elicit specific immune responses.
Cancer Research: Investigated for its potential to activate cytotoxic T lymphocytes against tumor cells.
Allergy Studies: Utilized to understand the mechanisms of allergic reactions and develop desensitization therapies .
Mechanism of Action
The OVA-T4 Peptide exerts its effects by binding to the major histocompatibility complex class I molecule H-2Kb, which presents the peptide on the surface of antigen-presenting cells. This complex is recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation. The engagement of TCR with the peptide-MHC complex triggers a cascade of intracellular signaling events, predominantly mediated by tyrosine phosphorylation, resulting in T cell proliferation, differentiation, and effector functions .
Comparison with Similar Compounds
SIINFEKL: The original agonist ovalbumin peptide (257-264).
Q4 Peptide: A variant with a different amino acid sequence.
G4 Peptide: Another variant used for comparative studies.
Uniqueness: OVA-T4 Peptide is unique due to its specific amino acid sequence (SIITFEKL), which alters its binding affinity to the T cell receptor compared to the original SIINFEKL peptide. This allows for the study of T cell activation and signaling with varying peptide affinities, providing insights into the mechanisms of immune responses .
Properties
Molecular Formula |
C45H75N9O13 |
---|---|
Molecular Weight |
950.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H75N9O13/c1-8-25(5)35(52-38(59)29(47)23-55)42(63)53-36(26(6)9-2)43(64)54-37(27(7)56)44(65)50-32(22-28-15-11-10-12-16-28)41(62)49-31(18-19-34(57)58)40(61)48-30(17-13-14-20-46)39(60)51-33(45(66)67)21-24(3)4/h10-12,15-16,24-27,29-33,35-37,55-56H,8-9,13-14,17-23,46-47H2,1-7H3,(H,48,61)(H,49,62)(H,50,65)(H,51,60)(H,52,59)(H,53,63)(H,54,64)(H,57,58)(H,66,67)/t25-,26-,27+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
LHCVSOBJLZOLJV-RASQMKTFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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